molecular formula C22H22N2O4S B3468326 (4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE

(4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B3468326
M. Wt: 410.5 g/mol
InChI Key: OJBAHCVNWFYEJN-UHFFFAOYSA-N
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Description

(4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a naphthylsulfonyl group, and a piperazino moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-naphthylsulfonyl chloride under basic conditions to form the naphthylsulfonyl piperazine intermediate.

    Methoxyphenyl Addition: The intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERIDINO]METHANONE: Similar structure but with a piperidine ring instead of piperazine.

    (4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)MORPHOLINO]METHANONE: Contains a morpholine ring instead of piperazine.

Uniqueness

(4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer specific reactivity and interaction profiles. This makes it a valuable compound for diverse scientific and industrial applications.

Properties

IUPAC Name

(4-methoxyphenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-20-9-6-18(7-10-20)22(25)23-12-14-24(15-13-23)29(26,27)21-11-8-17-4-2-3-5-19(17)16-21/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBAHCVNWFYEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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